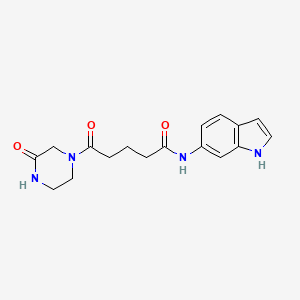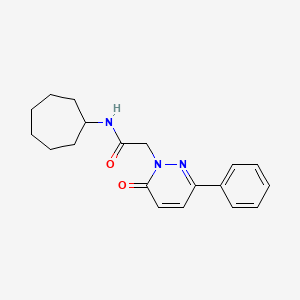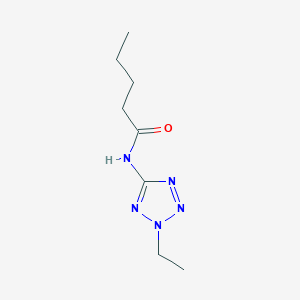
N-(1H-indol-6-yl)-5-oxo-5-(3-oxopiperazino)pentanamide
Übersicht
Beschreibung
N-(1H-indol-6-yl)-5-oxo-5-(3-oxopiperazino)pentanamide is a useful research compound. Its molecular formula is C17H20N4O3 and its molecular weight is 328.4 g/mol. The purity is usually 95%.
The exact mass of the compound N-1H-indol-6-yl-5-oxo-5-(3-oxo-1-piperazinyl)pentanamide is 328.15354051 g/mol and the complexity rating of the compound is 496. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Cognitive Disorders Treatment
One study discusses the development of 1-[(2-Bromophenyl)sulfonyl]-5-methoxy-3-[(4-methyl-1-piperazinyl)methyl]-1H-indole dimesylate monohydrate (SUVN-502), a compound with a similar structure, focusing on its potential as a treatment for cognitive disorders like Alzheimer's disease. This compound demonstrated high affinity and selectivity for the human 5-HT6 receptor, which is a target for cognitive enhancement and treatment of neuropsychiatric disorders. The study emphasizes the compound's oral bioavailability, brain penetration, and preclinical efficacy, particularly when used in combination with other treatments, highlighting the therapeutic potential of such compounds in cognitive disorders (R. Nirogi et al., 2017).
Antitumor Activity
Another research focus is on the antitumor activities of bis-indole derivatives. A study synthesizing compounds with two indole systems linked by a heterocycle reported significant antitumor activity in human cell line screens. The compounds demonstrated potential as proteasome inhibitors and for inhibiting plasma membrane electron transport, highlighting the utility of indole derivatives in cancer research and the development of new anticancer agents (A. Andreani et al., 2008).
Antiallergic Agents
Indole derivatives have also been explored for their potential as antiallergic agents. A series of 12-(cyclic alkylamino)-6H-indolo[2,1-c][1,4]benzodiazepines, which share structural similarities with the compound of interest, were synthesized and found to possess antihistamine and antiserotonin activities, as well as the ability to inhibit mediator release. These compounds demonstrated potent in vivo efficacy in models of allergic reactions, suggesting their potential for treating various allergic conditions (C. Ho et al., 1986).
Psychoactive Substance Detection
Research on the detection of new psychoactive substances in wastewater includes the analysis of indole derivatives. This work is crucial for understanding the environmental impact and community usage patterns of psychoactive substances, demonstrating the relevance of indole derivatives in environmental chemistry and public health surveillance (V. Borova et al., 2015).
Eigenschaften
IUPAC Name |
N-(1H-indol-6-yl)-5-oxo-5-(3-oxopiperazin-1-yl)pentanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4O3/c22-15(20-13-5-4-12-6-7-18-14(12)10-13)2-1-3-17(24)21-9-8-19-16(23)11-21/h4-7,10,18H,1-3,8-9,11H2,(H,19,23)(H,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWEHRRKVMDGLQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC(=O)N1)C(=O)CCCC(=O)NC2=CC3=C(C=C2)C=CN3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[2-(1H-indol-3-yl)ethyl]-2-[3-(morpholin-4-yl)-6-oxopyridazin-1(6H)-yl]acetamide](/img/structure/B4505339.png)
![4-{[2-(2-methylphenyl)-1-pyrrolidinyl]sulfonyl}-2,1,3-benzothiadiazole](/img/structure/B4505346.png)
![1-(1,3-benzodioxol-5-ylmethyl)-4-{[1-(2,2-dimethylpropanoyl)-3-piperidinyl]carbonyl}piperazine](/img/structure/B4505367.png)
![2-[2-(6,7-dimethoxy-3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-6-(2-fluorophenyl)-3(2H)-pyridazinone](/img/structure/B4505383.png)

![1-ETHYL-4-{[(2-METHYLPHENYL)METHYL]SULFANYL}-1H,2H,5H,6H,7H-CYCLOPENTA[D]PYRIMIDIN-2-ONE](/img/structure/B4505392.png)

![2-[3-(4-fluorophenyl)-6-oxopyridazin-1(6H)-yl]-N-(1H-indol-6-yl)acetamide](/img/structure/B4505400.png)
![2-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]-N-methylbenzamide](/img/structure/B4505411.png)
![1-[(dimethylamino)sulfonyl]-N-(2-methylphenyl)-3-piperidinecarboxamide](/img/structure/B4505432.png)
![2-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-6-(2-fluoro-4-methoxyphenyl)pyridazin-3(2H)-one](/img/structure/B4505437.png)
![2-[3-(4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]-N-[(2E)-5-(2-methylpropyl)-1,3,4-thiadiazol-2(3H)-ylidene]acetamide](/img/structure/B4505439.png)
![2-[3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B4505447.png)
![[4-(3-methoxyphenyl)piperazin-1-yl][1-(1H-tetrazol-1-yl)cyclohexyl]methanone](/img/structure/B4505455.png)
